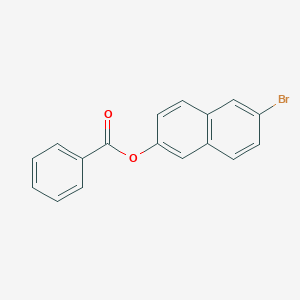

6-Bromo-2-naphthylbenzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H11BrO2 |

|---|---|

Molecular Weight |

327.2 g/mol |

IUPAC Name |

(6-bromonaphthalen-2-yl) benzoate |

InChI |

InChI=1S/C17H11BrO2/c18-15-8-6-14-11-16(9-7-13(14)10-15)20-17(19)12-4-2-1-3-5-12/h1-11H |

InChI Key |

KPURJHAWLHYAAY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C=C(C=C3)Br |

Origin of Product |

United States |

Mechanistic Studies and Chemical Transformations of 6 Bromo 2 Naphthylbenzoate

Hydrolytic Pathways of Naphthyl Benzoate (B1203000) Esters.evitachem.commasterorganicchemistry.com

Naphthyl benzoate esters, including 6-Bromo-2-naphthylbenzoate, can undergo hydrolysis through both acid- and base-catalyzed pathways, yielding the corresponding naphthol and benzoic acid. evitachem.com The mechanisms of these reactions are influenced by the conditions and the specific structure of the ester.

Acid-Catalyzed Hydrolysis Mechanisms.evitachem.com

The acid-catalyzed hydrolysis of esters like naphthyl benzoates is a reversible process. chemistrysteps.com The reaction is typically carried out by heating the ester under reflux with a dilute acid, such as hydrochloric or sulfuric acid, which also provides the necessary water for the reaction. chemguide.co.uk

The mechanism proceeds through the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). chemguide.co.uk This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. chemguide.co.uklibretexts.org This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the oxygen of the original alkoxy group.

Elimination of the Leaving Group: The protonated alkoxy group (the naphthol portion) is eliminated as a neutral alcohol molecule.

Deprotonation: The final step involves the deprotonation of the resulting protonated carboxylic acid to regenerate the acid catalyst and form the final carboxylic acid product. chemguide.co.uk

Base-Catalyzed Hydrolysis Kinetics and Products.evitachem.com

Base-catalyzed hydrolysis, also known as saponification, is a more common and often more efficient method for the hydrolysis of esters. masterorganicchemistry.comchemistrysteps.com Unlike acid-catalyzed hydrolysis, this process is essentially irreversible. chemistrysteps.com The reaction involves heating the ester with a strong base, such as sodium or potassium hydroxide (B78521). masterorganicchemistry.comsci-hub.se

The mechanism for base-promoted hydrolysis involves these stages:

Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comlibretexts.org

Formation of a Tetrahedral Intermediate: This attack results in the formation of a negatively charged tetrahedral intermediate. libretexts.org

Elimination of the Alkoxide Leaving Group: The intermediate collapses, and the alkoxide (naphthoxide in this case) is eliminated. libretexts.org

Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strongly basic alkoxide, forming a carboxylate salt and the naphthol. masterorganicchemistry.comlibretexts.org This final deprotonation step is what renders the reaction irreversible. chemistrysteps.com

The products of the base-catalyzed hydrolysis of this compound are 6-bromo-2-naphthol (B32079) and benzoate salts. sci-hub.se Subsequent acidification of the reaction mixture will protonate the carboxylate to yield benzoic acid.

Influence of Bromine Substitution on Ester Stability

The presence of a bromine atom on the naphthalene (B1677914) ring can influence the stability of the ester bond. Electron-withdrawing groups, such as halogens, can affect the electron density of the aromatic system and, consequently, the reactivity of the ester. The bromine atom at the 6-position of the 2-naphthyl group acts as an electron-withdrawing group through its inductive effect. This can make the carbonyl carbon of the benzoate ester slightly more electrophilic, potentially increasing the rate of nucleophilic attack during hydrolysis.

In a study on the bromination of 2-naphthyl benzoate, it was observed that the presence of the benzoyloxy group directed the entering bromine atom. sci-hub.se While this study focused on electrophilic substitution rather than hydrolysis, it highlights the electronic influence of the ester and bromo-substituents on the naphthalene ring system.

Reactivity of the Bromo-Substituent in the Naphthalene Ring

The bromine atom on the naphthalene ring of this compound is a site for further chemical transformations, most notably nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions.nih.govrsc.org

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. openstax.org In this reaction, a nucleophile replaces a leaving group (in this case, the bromide ion) on the aromatic ring. For SNAr to occur, the aromatic ring typically needs to be activated by electron-withdrawing groups. openstax.orgmasterorganicchemistry.com The benzoyloxy group, while having some electron-withdrawing character, is not as strongly activating as groups like nitro (NO₂).

The general mechanism for SNAr reactions involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. openstax.orglibretexts.org The presence of electron-withdrawing groups ortho or para to the leaving group helps to stabilize this intermediate, thereby facilitating the reaction. openstax.org

Mechanistic Insights into Concerted vs. Stepwise Processes.nih.govrsc.org

While the traditional SNAr mechanism is a stepwise process involving a distinct Meisenheimer intermediate, recent research has provided evidence for an alternative, concerted mechanism (cSNAr). acs.orgresearchgate.net In a concerted SNAr reaction, the bond to the nucleophile forms simultaneously as the bond to the leaving group breaks, proceeding through a single transition state without the formation of an intermediate. nih.gov

The choice between a stepwise and a concerted mechanism is influenced by several factors, including the nature of the aromatic system, the leaving group, and the nucleophile. acs.org Studies have shown that for many aryl halides, particularly those without strong electron-withdrawing groups, a concerted pathway may be favored. whiterose.ac.uk Computational studies have been instrumental in delineating the boundaries between these two mechanistic pathways. acs.orgresearchgate.net For instance, the electron affinity of the aryl halide substrate can be a useful predictor of the preferred mechanism. researchgate.net While specific studies on this compound are not prevalent, the principles derived from studies on related bromo-naphthalene and other aryl halide systems suggest that both pathways are possibilities depending on the reaction conditions and the nucleophile employed.

Effects of Solvent Polarity on Regioselectivity

The polarity of the solvent can significantly influence the regioselectivity of chemical reactions involving this compound and its derivatives. For instance, in the context of Fries rearrangements of naphthyl esters, the solvent environment plays a crucial role in directing the migration of the acyl group. Studies on related naphthyl esters have shown that in aqueous media, particularly within the hydrophobic pockets of cyclodextrins, the photorearrangement can lead to the selective formation of a single acylnaphthol isomer, while suppressing the formation of cleavage products. lookchem.com This highlights the ability of a controlled microenvironment, dictated by solvent properties and host-guest interactions, to enforce high regioselectivity.

In transition metal-catalyzed reactions, solvent choice is also critical. For example, in Suzuki-Miyaura cross-coupling reactions, solvents like dioxane are commonly employed. nih.gov The polarity and coordinating ability of the solvent can affect the stability and reactivity of the organometallic intermediates, thereby influencing the outcome and selectivity of the reaction. Similarly, for Heck reactions, polar aprotic solvents such as THF, DMF, and acetonitrile (B52724) are frequently used. chemistry-chemists.com The choice between these solvents can modulate the reaction pathway and the distribution of products.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a viable substrate for such transformations. cymitquimica.com The bromine atom at the 6-position of the naphthyl ring serves as a handle for these reactions.

The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst and a base, is a widely used method for forming C-C bonds between aryl halides and organoboron compounds. thermofisher.com For substrates like this compound, this reaction would involve the coupling of the bromo-substituted naphthyl ring with a suitable boronic acid or ester.

While specific studies on this compound are not extensively detailed in the provided results, the general principles of Suzuki-Miyaura coupling are well-established. nih.govthermofisher.com The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. thermofisher.com The efficiency and selectivity of this process can be influenced by the choice of palladium catalyst, ligands, base, and solvent. nih.govnih.gov For instance, the use of bulky phosphine (B1218219) ligands can enhance the reactivity of the catalyst. nih.gov

A study on the asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates utilized a helically chiral polymer ligand, PQXphos, to achieve high enantioselectivities in the synthesis of axially chiral biaryl esters. rsc.org This demonstrates the potential for developing highly selective coupling protocols for bromonaphthyl derivatives.

Table 1: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Role |

| Aryl Halide | This compound | Electrophile |

| Organoboron Reagent | Arylboronic acid | Nucleophile |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent |

| Solvent | Dioxane, Toluene (B28343), DMF | Solubilizes reactants and influences reactivity |

The Heck reaction, another palladium-catalyzed process, facilitates the coupling of aryl halides with alkenes. thermofisher.com In the case of this compound, this would allow for the introduction of a vinyl group at the 6-position of the naphthalene core. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a phosphine ligand in a polar aprotic solvent. chemistry-chemists.com

The Sonogashira reaction enables the coupling of terminal alkynes with aryl halides, catalyzed by a combination of palladium and copper complexes. wikipedia.org This reaction would be applicable to this compound for the synthesis of 6-alkynyl-2-naphthylbenzoate derivatives. The reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.org A thesis described the use of a Sonogashira reaction to couple ethynylbenzene with a bromo-substituted benzamide (B126) derivative. grafiati.com

Lithium-Halogen Exchange and Organometallic Intermediates

Lithium-halogen exchange is a fundamental transformation in organometallic chemistry, allowing for the conversion of an organic halide into a highly reactive organolithium species. wikipedia.org This reaction is particularly effective for aryl bromides. The reaction of this compound with an organolithium reagent, such as n-butyllithium, would lead to the formation of 6-lithio-2-naphthylbenzoate.

This organometallic intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups at the 6-position. The rate of lithium-halogen exchange generally follows the trend I > Br > Cl, making aryl bromides excellent substrates. wikipedia.org The reaction is often very fast, even at low temperatures, and can be kinetically controlled. wikipedia.orgnih.gov The presence of chelating groups can accelerate the exchange process. wikipedia.org

The resulting organolithium intermediate can be used in subsequent reactions, such as transmetalation to form other organometallic reagents (e.g., organocuprates or organozinc compounds) for further cross-coupling reactions. A study on bromoheterocycles demonstrated a practical bromine-metal exchange using a combination of i-PrMgCl and n-BuLi, which circumvents issues associated with using alkyllithium reagents alone. nih.gov

Table 2: Reactivity of Halogens in Lithium-Halogen Exchange

| Halogen | Reactivity |

| Iodine (I) | Highest |

| Bromine (Br) | Intermediate |

| Chlorine (Cl) | Lowest |

| Fluorine (F) | Generally unreactive |

Aromatic Ring Transformations and Rearrangements

Fries Rearrangement Analogs and Selectivity

The Fries rearrangement is an organic reaction that involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, typically catalyzed by a Lewis acid. sigmaaldrich.cn For this compound, a Fries rearrangement would involve the migration of the benzoyl group to a position on the naphthalene ring, resulting in a bromo-substituted benzoyl naphthol.

Studies on the Fries rearrangement of the isomeric 1-naphthyl benzoate and 2-naphthyl benzoate provide insight into the regioselectivity of this transformation. evitachem.com The position of the ester group on the naphthalene ring significantly influences the migration of the acyl group, leading to different regioisomeric products. evitachem.com For example, the Fries rearrangement of 1-naphthyl benzoate can yield both 2-benzoyl-1-naphthol and 4-benzoyl-1-naphthol. evitachem.com

The photo-Fries rearrangement is a related photochemical reaction that proceeds via a radical mechanism. sigmaaldrich.cn Research on the photolysis of naphthyl esters, such as 1- and 2-naphthyl acetates and benzoates, in aqueous medium with cyclodextrin (B1172386) has shown that the reaction can proceed with high regioselectivity, yielding an excess of one isomer of the corresponding acylnaphthol. lookchem.com This selectivity is attributed to the constrained environment provided by the cyclodextrin cavity. lookchem.com

A study on the bromination of 2-naphthyl benzoate in glacial acetic acid with an iron catalyst resulted in the formation of 1-bromo-2-naphthyl benzoate, indicating that electrophilic substitution occurs on the same ring as the benzoyloxy group. sci-hub.se Hydrolysis of this product yielded 1-bromo-2-naphthol. sci-hub.se

Intramolecular Cyclization and Annulation Strategies

Intramolecular cyclization and annulation reactions of biaryl esters like 6-bromo-2-naphthyl benzoate represent a powerful strategy for the synthesis of complex polycyclic aromatic and heterocyclic frameworks. These transformations typically involve the formation of a new carbon-carbon bond between the naphthyl and benzoate ring systems.

One of the most prominent methods for achieving such connections is the palladium-mediated intramolecular biaryl coupling reaction. clockss.orgresearchgate.net This approach utilizes a palladium catalyst to facilitate the C-C bond formation between an aryl halide and a C-H bond on an adjacent aromatic ring within the same molecule. clockss.org For 6-bromo-2-naphthyl benzoate, this would involve the oxidative addition of the palladium(0) catalyst to the C-Br bond on the naphthalene ring, followed by an intramolecular C-H activation/arylation at one of the ortho positions of the benzoate ring. This process leads to the formation of a fused lactone-type polycyclic system.

While specific studies on 6-bromo-2-naphthyl benzoate are not extensively documented, the reactivity can be inferred from analogous systems. For instance, the intramolecular coupling of phenyl 2-bromobenzoate (B1222928) has been shown to produce 6H-dibenzo[b,d]pyran-6-one in a 41% yield using a Pd(OAc)₂ catalyst. clockss.org A similar transformation has been effectively used in the synthesis of natural products, such as arnottin I, by coupling a substituted iodobenzoic acid with 1-naphthol (B170400) to form a naphthyl ester, which then undergoes intramolecular cyclization to create the 6H-benzo[d]naphtho[1,2-b]pyran-6-one skeleton with yields up to 79% using Pd(acac)₂. clockss.org These examples strongly suggest a viable pathway for the cyclization of 6-bromo-2-naphthyl benzoate.

Table 1: Examples of Palladium-Catalyzed Intramolecular Biaryl Coupling in Benzoate Esters

| Substrate | Catalyst/Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Phenyl 2-bromobenzoate | Pd(OAc)₂, NaOAc | 6H-Dibenzo[b,d]pyran-6-one | 41 | clockss.org |

| 1-Naphthyl 2,3-dimethoxy-6-iodobenzoate | Pd(acac)₂ | 4,5-Dimethoxy-6H-benzo[d]naphtho[1,2-b]pyran-6-one | 79 | clockss.org |

Another potential, albeit harsher, method for intramolecular annulation is the Scholl reaction. This reaction involves acid-catalyzed oxidative cyclodehydrogenation to form aryl-aryl bonds. nih.gov In the case of 6-bromo-2-naphthyl benzoate, a strong Lewis acid like AlCl₃ or a Brønsted acid could promote the intramolecular electrophilic attack of one aromatic ring onto the other, leading to a fused polycyclic ketone after subsequent oxidation. nih.gov The regioselectivity of such reactions can, however, be difficult to control and may be accompanied by rearrangements. acs.org

The Fries rearrangement is another classic intramolecular reaction of aryl esters, proceeding via Lewis or Brønsted acid catalysis. sigmaaldrich.comsciencemadness.org This reaction, however, does not result in an annulation between the two aromatic rings. Instead, it involves the migration of the benzoyl group from the ester oxygen to an ortho or para position on the naphthyl ring, yielding hydroxyaryl ketones. sigmaaldrich.comevitachem.com The photo-Fries rearrangement is a related photochemical process that can also induce this transformation. acs.org While not an annulation strategy, the Fries rearrangement is a key intramolecular transformation that competes with cyclization pathways.

Electrophilic Reactivity of the Benzoate Moiety in Aromatic Systems

The benzoate portion of 6-bromo-2-naphthyl benzoate possesses its own aromatic ring, which can undergo electrophilic substitution reactions. The reactivity of this ring is significantly influenced by the ester group (-O-C=O-) to which it is attached.

When an electrophilic substitution reaction does occur, the deactivating nature of the ester group directs the incoming electrophile to the meta-positions (C-3' and C-5' relative to the ester linkage). This is because the resonance structures of the carbocation intermediate (the sigma complex) show that the positive charge is delocalized to the ortho and para positions. aiinmr.comlibretexts.org Placing the incoming electrophile at the meta position avoids placing a positive charge on the carbon atom directly attached to the electron-withdrawing carbonyl group, resulting in a more stable intermediate compared to ortho or para attack.

A classic example of this reactivity is the nitration of methyl benzoate, which yields methyl 3-nitrobenzoate as the major product upon treatment with a mixture of nitric and sulfuric acids. aiinmr.com By analogy, the nitration of 6-bromo-2-naphthyl benzoate would be expected to yield 6-bromo-2-naphthyl 3-nitrobenzoate.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Example | Effect on Reactivity | Directing Influence | Reference |

|---|---|---|---|---|

| Ester (-COOR) | Methyl benzoate | Deactivating | Meta | aiinmr.commasterorganicchemistry.com |

| Alkyl (-R) | Toluene | Activating | Ortho, Para | masterorganicchemistry.com |

| Halogen (-X) | Chlorobenzene | Deactivating | Ortho, Para | masterorganicchemistry.com |

| Nitro (-NO₂) | Nitrobenzene | Strongly Deactivating | Meta | masterorganicchemistry.com |

Other electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and Friedel-Crafts acylation, would also be expected to occur at the meta-position of the benzoate ring, although the deactivated nature of the ring may require forcing conditions. libretexts.org It is important to note that under Friedel-Crafts conditions, the Lewis acid catalyst can coordinate to the carbonyl oxygen, further deactivating the ring. sciencemadness.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework.

The ¹H NMR spectrum of 6-Bromo-2-naphthylbenzoate would be complex, showing signals for the protons on both the naphthalene (B1677914) and benzene (B151609) rings. The chemical shifts (δ) are influenced by the electronic effects of the bromo and ester functionalities.

Naphthyl Protons: The six protons on the brominated naphthalene ring system would appear in the aromatic region (typically δ 7.0-8.5 ppm). The bromine atom and the ester linkage would create a distinct splitting pattern. The proton on the carbon adjacent to the bromine (C5-H) and the proton on the carbon adjacent to the ester oxygen (C1-H and C3-H) would be significantly affected. Protons H-1, H-3, H-4, H-5, H-7, and H-8 would each give rise to a unique signal, likely appearing as doublets or doublets of doublets due to coupling with their neighbors.

Benzoate (B1203000) Protons: The five protons of the benzoate group would also resonate in the aromatic region. The two ortho-protons (relative to the carbonyl group) would be expected to appear at a lower field (δ ~8.0-8.2 ppm) due to the deshielding effect of the carbonyl. The meta- and para-protons would appear at a slightly higher field (δ ~7.4-7.6 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Naphthyl H-1 | 7.8 - 8.0 | d |

| Naphthyl H-3 | 7.3 - 7.5 | d |

| Naphthyl H-4 | 7.6 - 7.8 | d |

| Naphthyl H-5 | 7.5 - 7.7 | d |

| Naphthyl H-7 | 7.9 - 8.1 | dd |

| Naphthyl H-8 | 8.1 - 8.3 | s |

| Benzoate H-ortho | 8.0 - 8.2 | d |

| Benzoate H-meta | 7.4 - 7.6 | t |

This table is predictive and actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Naphthyl Carbons: The ten carbon atoms of the naphthalene ring would produce ten distinct signals. The carbon atom bonded to the bromine (C-6) would have its chemical shift influenced by the heavy atom effect. The carbon atom attached to the ester oxygen (C-2) would be shifted downfield (δ ~150-155 ppm).

Benzoate Carbons: The seven carbons of the benzoate group would also be distinguishable. The carbonyl carbon (C=O) would be the most downfield signal in the entire spectrum (δ ~165-170 ppm). The ipso-carbon (the carbon attached to the carbonyl group) and the other aromatic carbons would appear in the typical aromatic region (δ ~128-135 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Naphthyl C-1 | 118 - 122 |

| Naphthyl C-2 | 150 - 155 |

| Naphthyl C-3 | 115 - 119 |

| Naphthyl C-4 | 128 - 132 |

| Naphthyl C-4a | 130 - 134 |

| Naphthyl C-5 | 127 - 131 |

| Naphthyl C-6 | 119 - 123 |

| Naphthyl C-7 | 130 - 134 |

| Naphthyl C-8 | 125 - 129 |

| Naphthyl C-8a | 133 - 137 |

| Benzoate C=O | 165 - 170 |

| Benzoate C-ipso | 129 - 133 |

| Benzoate C-ortho | 128 - 132 |

| Benzoate C-meta | 127 - 131 |

This table is predictive and actual experimental values may vary.

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal which protons are spin-spin coupled, helping to trace the connectivity of protons within the naphthyl and benzoate ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary (non-protonated) carbons and for confirming the connectivity between the benzoate and naphthyl moieties through the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could help to confirm the spatial arrangement of the two aromatic ring systems relative to each other.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would be dominated by the strong absorption of the ester carbonyl group.

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

C-O Stretch: The C-O stretching vibrations of the ester group would likely appear as two bands in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions.

Aromatic C=C Stretch: Multiple sharp bands of medium intensity would be observed in the 1450-1600 cm⁻¹ region, characteristic of the carbon-carbon stretching vibrations within the aromatic rings.

Aromatic C-H Stretch: Signals for the aromatic C-H stretching would appear above 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium-Weak |

| Ester C=O Stretch | 1720 - 1740 | Strong, Sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| Ester C-O Stretch | 1250 - 1300 & 1100 - 1150 | Strong |

This table is predictive and actual experimental values may vary.

Raman spectroscopy provides complementary information to FT-IR. While the carbonyl stretch would be present, it is often weaker in Raman spectra. Conversely, the symmetric vibrations of the aromatic rings are typically strong.

Aromatic Ring Vibrations: Strong signals corresponding to the ring breathing modes of both the naphthalene and benzene rings would be prominent in the Raman spectrum, particularly in the 1000-1600 cm⁻¹ region.

C-Br Stretch: The C-Br stretch would also be observable in the Raman spectrum.

The combination of these advanced spectroscopic techniques would be indispensable for the definitive structural confirmation and detailed electronic and vibrational analysis of this compound. Experimental acquisition of this data would be a valuable contribution to the chemical literature.

Electronic Spectroscopy for Photophysical Insights

Electronic spectroscopy serves as a fundamental tool for understanding the photophysical behavior of aromatic esters like this compound. These techniques probe the electronic transitions within the molecule upon absorption of ultraviolet and visible light, providing information on its absorption and emission properties.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis absorption spectrum of this compound is anticipated to be dominated by the electronic transitions within the naphthalene and benzoate chromophores. The extended π-system of the naphthalene ring is expected to give rise to strong absorption bands in the ultraviolet region. The presence of the bromine atom and the benzoate group may induce shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene. Specifically, the bromine atom, through the heavy-atom effect, and the ester linkage could cause bathochromic (red) or hypsochromic (blue) shifts, as well as changes in the molar absorptivity (ε).

A hypothetical dataset for the UV-Vis absorption of this compound in a non-polar solvent like cyclohexane (B81311) might resemble the following:

Hypothetical UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M-1cm-1) | Electronic Transition |

|---|---|---|

| ~280 | ~5,000 | π → π* (Naphthalene) |

| ~320 | ~1,500 | π → π* (Naphthalene) |

| ~240 | ~15,000 | π → π* (Benzoate) |

Fluorescence and Emission Spectroscopy

Upon excitation at its absorption wavelengths, this compound is expected to exhibit fluorescence. The emission spectrum would likely be characteristic of the naphthalene moiety, as it is the larger fluorophore. The emission wavelength and quantum yield (ΦF) would be sensitive to the electronic perturbations introduced by the bromo and benzoate substituents. The bromine atom, due to the heavy-atom effect, could enhance intersystem crossing to the triplet state, potentially quenching fluorescence and favoring phosphorescence.

A representative, though hypothetical, set of fluorescence data is presented below:

Hypothetical Fluorescence Data for this compound

| Excitation Wavelength (λex, nm) | Emission Wavelength (λem, nm) | Fluorescence Quantum Yield (ΦF) |

|---|---|---|

| 280 | ~350 | < 0.1 |

Solvent-Dependent Spectroscopic Behavior

The photophysical properties of this compound are expected to show some dependence on the polarity of the solvent. In moving from non-polar to polar solvents, solvatochromic shifts in the absorption and emission spectra may be observed. These shifts can provide insights into the changes in the dipole moment of the molecule upon electronic transition. For instance, a red shift in the emission spectrum with increasing solvent polarity would suggest a more polar excited state compared to the ground state.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry is a critical technique for the unambiguous confirmation of the elemental composition of this compound through the precise measurement of its mass-to-charge ratio (m/z). The isotopic pattern resulting from the presence of bromine (79Br and 81Br in approximately a 1:1 ratio) would be a key diagnostic feature in the mass spectrum.

Electron ionization (EI) or electrospray ionization (ESI) techniques would likely be employed. The fragmentation pattern observed in the mass spectrum would provide valuable structural information. Expected fragmentation pathways could include the cleavage of the ester bond, leading to the formation of benzoyl and 6-bromo-2-naphthoxy fragments.

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure of this compound in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule. Key structural aspects to be determined would include the planarity of the naphthalene and benzoate rings and the dihedral angle between them.

Furthermore, X-ray diffraction analysis would elucidate the crystal packing arrangement, identifying any intermolecular interactions such as π-π stacking, halogen bonding, or other non-covalent interactions that govern the solid-state architecture. Such information is crucial for understanding the material's bulk properties. A summary of potential crystallographic data is hypothetically tabulated below.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| α (°) | 90 |

| β (°) | [Value] |

| γ (°) | 90 |

| Volume (Å3) | [Value] |

| Z | 4 |

| Density (calculated) (g/cm3) | [Value] |

| R-factor (%) | [Value] |

In-Depth Computational Analysis of this compound Remains Elusive

Computational chemistry provides profound insights into molecular properties through various theoretical models. For a molecule like this compound, such studies would typically involve Density Functional Theory (DFT), a robust method for investigating electronic characteristics. Key areas of this analysis, as outlined in the requested structure, would include:

Frontier Molecular Orbital (FMO) Analysis: This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP) Mapping: MEP maps illustrate the charge distribution on a molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

Atom in Molecules (AIM) and Natural Bond Orbital (NBO) Analyses: These methods provide detailed information about bonding interactions, charge distribution, and orbital-orbital interactions within the molecule, offering a deeper understanding of its stability and structure.

Reaction Mechanism Simulations: Advanced computational simulations can elucidate the pathways of chemical reactions. This includes identifying transition states, calculating the energy barriers required for a reaction to proceed, and mapping the Intrinsic Reaction Coordinate (IRC) to confirm the connection between reactants, transition states, and products.

While computational studies have been performed on structurally related compounds—such as other substituted naphthyl esters, 6-bromo-2-naphthol (B32079), and various naphthalene derivatives mdpi.comresearchgate.netasianpubs.org—the specific data for this compound is not present in the available research. Studies on similar molecules have been used to explore properties like liquid crystal behavior and reaction mechanisms, often employing DFT with basis sets like B3LYP/6-311G** mdpi.comsemanticscholar.org. However, without a dedicated study on this compound, it is not possible to provide the scientifically accurate, quantitative data required for a detailed analysis of its computational and theoretical profile.

Therefore, the creation of an article with specific data tables and detailed research findings for each of the requested subsections on this compound cannot be fulfilled at this time due to the absence of the necessary primary research in the public domain.

Computational Chemistry and Theoretical Modeling

Conformational Analysis and Molecular Mechanics/Dynamics Simulations

The three-dimensional structure of 6-bromo-2-naphthylbenzoate is not rigid. Rotation around the single bonds, particularly the C-O-C ester linkage, gives rise to various conformers with different energies. Conformational analysis aims to identify the most stable arrangements of the atoms in space.

Molecular Mechanics (MM) would be the initial step in this analysis. MM methods use classical physics to approximate the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally inexpensive and well-suited for scanning the potential energy surface to identify low-energy conformers. The key components of this analysis would include:

Force Fields: A suitable force field (e.g., MMFF94, OPLS) would be selected to model the interactions between atoms. The accuracy of the results is highly dependent on the quality of the force field parameters for the specific atom types present in this compound.

Potential Energy Surface Scan: A systematic search of the conformational space would be performed by rotating the dihedral angles of the ester linkage and the bonds connecting the naphthyl and benzoate (B1203000) rings. This would generate a potential energy profile, highlighting the energy barriers between different conformers.

Molecular Dynamics (MD) simulations would provide a more dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms, MD simulations can explore the conformational landscape and provide information about the flexibility and average structure of the molecule at a given temperature. For this compound, an MD simulation would reveal how the benzoate and naphthyl groups move relative to each other and the time scale of these motions.

A hypothetical data table for the conformational analysis of this compound might look like this:

| Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 0° (syn-periplanar) | 5.0 | <1 |

| 60° (syn-clinal) | 2.5 | 10 |

| 120° (anti-clinal) | 1.0 | 35 |

| 180° (anti-periplanar) | 0.0 | 54 |

Note: This table is illustrative and not based on actual published data.

Solvation Models and Their Impact on Computed Properties and Reactivity

The properties and reactivity of a molecule can be significantly altered by the solvent in which it is dissolved. Solvation models in computational chemistry aim to capture these effects. For this compound, understanding the influence of different solvents would be crucial for predicting its behavior in various chemical environments.

Two main types of solvation models would be applicable:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide a good first approximation of the solvent's effect on the molecule's geometry, electronic structure, and properties like dipole moment.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the simulation box along with the solute molecule. This allows for the direct modeling of specific solute-solvent interactions, such as hydrogen bonding. MD simulations with explicit solvent molecules would provide a detailed picture of the solvation shell around this compound and how the solvent molecules are oriented.

The impact of the solvation model on computed properties would be significant. For instance, the calculated dipole moment of this compound would be expected to increase in polar solvents due to the polarization of its electron density by the solvent's electric field.

A hypothetical comparison of a computed property in different solvation models could be presented as follows:

| Solvent | Dielectric Constant | Solvation Model | Calculated Dipole Moment (Debye) |

| Gas Phase | 1 | None | 2.5 |

| Toluene (B28343) | 2.4 | PCM | 3.1 |

| Dichloromethane (B109758) | 9.1 | PCM | 3.8 |

| Water | 78.4 | PCM | 4.5 |

| Water | 78.4 | Explicit (MD) | 4.7 ± 0.2 |

Note: This table is illustrative and not based on actual published data.

Theoretical Studies of Spectroscopic Properties and Chemical Shifts

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming the structure of a compound. For this compound, theoretical calculations of its NMR and IR spectra would be particularly useful.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the hydrogen (¹H) and carbon (¹³C) atoms in this compound could be calculated using quantum mechanical methods, most commonly Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). The GIAO (Gauge-Independent Atomic Orbital) method is the standard for calculating NMR chemical shifts. Comparing the calculated chemical shifts with experimental data would help in assigning the peaks in the NMR spectrum to specific atoms in the molecule.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These frequencies correspond to the stretching and bending modes of the chemical bonds. The calculated IR spectrum would show characteristic peaks for the C=O stretch of the ester group, the C-Br stretch, and the various C-H and C-C vibrations of the aromatic rings. This would aid in the identification and characterization of the compound.

A hypothetical table of calculated vs. experimental chemical shifts might be structured as follows:

| Atom Position | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

| C1' (Naphthyl) | 128.5 | Not Available |

| C2' (Naphthyl) | 148.2 | Not Available |

| C6' (Naphthyl) | 119.8 | Not Available |

| C=O (Ester) | 165.3 | Not Available |

| C1 (Benzoyl) | 130.1 | Not Available |

Note: This table is illustrative and not based on actual published data.

Advanced Applications and Potential in Chemical Science

Building Blocks for Polymeric Materials and Functionalized Macromolecules

The distinct chemical functionalities of 6-Bromo-2-naphthylbenzoate make it a valuable component in the design and synthesis of advanced polymers and macromolecules with tailored properties.

Monomers for Specialty Polymer Synthesis

This compound can serve as a monomer in the production of specialty polymers. The presence of the bromo- and benzoate-functionalized naphthalene (B1677914) unit can be exploited to create polymers with specific thermal, optical, or mechanical properties. The rigid and aromatic nature of the naphthyl group can enhance the thermal stability and mechanical strength of the resulting polymer chains. Furthermore, the bromine atom provides a reactive site for post-polymerization modification, allowing for the introduction of other functional groups to further tune the polymer's characteristics. While direct polymerization of this compound is not extensively documented, its precursor, 6-bromo-2-naphthol (B32079), is a known building block. chemscene.combldpharm.com For instance, the hydroxyl group of 6-bromo-2-naphthol can be used for polycondensation reactions.

The synthesis of polyesters or polyethers using derivatives of 6-bromo-2-naphthol can lead to materials with high refractive indices and good thermal stability, suitable for applications in optical films and specialty coatings. The bromine atom can also be converted to other functional groups, such as an amino or a cyano group, prior to polymerization, expanding the range of accessible polymer structures and properties.

Integration into Liquid Crystalline Systems

The incorporation of rigid, aromatic moieties is a key strategy in the design of liquid crystalline materials. The this compound structure, with its extended and relatively linear shape, is a suitable candidate for a mesogenic core. Research has shown that related naphthyl benzoate (B1203000) structures can form the basis of new liquid crystalline materials. researchgate.net For example, new series of compounds containing a 6-(2-hydroxy)naphthyl benzoate core have been synthesized and their ferroelectric liquid crystal properties investigated. ehu.eus These studies revealed that the molecular structure, including the chiral tail attached to the naphthyl benzoate core, significantly influences the ferroelectric behavior. ehu.eus

The introduction of the this compound moiety into a polymer backbone or as a side chain can induce or enhance liquid crystalline phases. The interplay between the rigid naphthyl benzoate core and flexible polymer chains can lead to the formation of smectic or nematic phases, which are crucial for applications in displays, sensors, and optical data storage. The bromine atom offers a handle for further functionalization, allowing for the fine-tuning of the mesophase behavior and transition temperatures.

Chemical Intermediates for Complex Organic Synthesis

The reactivity of both the bromo and ester functionalities, combined with the stable naphthalene scaffold, establishes this compound as a crucial intermediate in the synthesis of more complex organic molecules.

Precursors for Naphthyl-Containing Scaffolds in Target Synthesis

The naphthalene ring system is a common structural motif in many biologically active compounds and functional materials. This compound serves as a valuable precursor for the construction of more elaborate naphthyl-containing scaffolds. The bromine atom can be readily transformed through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination, to introduce new carbon-carbon or carbon-heteroatom bonds.

For instance, the synthesis of 2-aryl-3-methoxynaphthalenes has been achieved through the cross-coupling of arylboronic acids with 2-bromo-3-methoxynaphthalene, a related compound. grafiati.com This highlights the utility of the bromo-naphthalene core in building complex biaryl systems. The ester group can be hydrolyzed to reveal a hydroxyl group, which can then be used for further transformations, or it can be reduced to an alcohol. evitachem.com This dual reactivity allows for a stepwise and controlled elaboration of the naphthalene core, making it a key building block in the total synthesis of natural products and the development of new pharmaceutical agents. The compound is a known intermediate in the synthesis of non-steroidal anti-inflammatory drugs like nabumetone (B1676900) and naproxen. google.com

Synthetic Pathways towards Advanced Aromatic Systems

The development of novel polycyclic aromatic hydrocarbons (PAHs) and other advanced aromatic systems is an active area of research due to their interesting electronic and photophysical properties. This compound can be a starting point for the synthesis of such systems. The bromine atom can participate in intramolecular cyclization reactions to form larger fused aromatic rings.

Furthermore, the ester group can be modified or replaced to introduce functionalities that can direct further aromatic annulations. For example, conversion of the ester to a triflate group would provide another reactive site for cross-coupling reactions, enabling the construction of extended π-conjugated systems. These advanced aromatic systems have potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Model Systems for Fundamental Chemical Research

Beyond its synthetic applications, this compound and its derivatives serve as important model systems for studying fundamental chemical principles. The well-defined structure of this compound allows for systematic investigations into reaction mechanisms, structure-property relationships, and the influence of substituents on reactivity.

For example, the hydrolysis of 2-naphthyl benzoate has been studied to understand the effects of different reaction conditions and catalysts on ester cleavage. evitachem.com The related compound, 6-bromo-2-naphthol, has been used to study photoacid-catalyzed acetalization reactions. nsf.gov Visible light photoactivation of 6-bromo-2-naphthol was shown to facilitate this reaction, and its excited-state acidity was found to be enhanced relative to 2-naphthol (B1666908). nsf.gov Such studies provide valuable insights into reaction kinetics and mechanisms, which can be applied to more complex systems.

The spectroscopic properties of this compound can also be investigated to understand the electronic structure of substituted naphthalenes. The influence of the bromo and benzoate groups on the absorption and emission spectra can be systematically studied, providing data for the development and validation of computational models.

Below is a data table summarizing the key applications and research areas for this compound.

| Application Area | Specific Use | Key Structural Features Utilized |

| Polymeric Materials | Monomer for specialty polymers | Naphthalene core for rigidity and thermal stability; Bromo group for post-polymerization modification. |

| Integration into liquid crystalline systems | Rigid, linear naphthyl benzoate core as a mesogen. | |

| Organic Synthesis | Precursor for naphthyl-containing scaffolds | Bromo group for cross-coupling reactions; Ester for hydrolysis/reduction and further functionalization. |

| Synthesis of advanced aromatic systems | Bromo group for cyclization and annulation reactions. | |

| Fundamental Research | Model system for reaction mechanism studies | Well-defined structure for kinetic and mechanistic investigations. |

| Spectroscopic and computational studies | Substituted naphthalene core for understanding structure-property relationships. |

Investigation of Ester Hydrolysis Mechanisms in Diverse Environments

The hydrolysis of esters, a fundamental reaction in organic chemistry, can be catalyzed by either acids or bases. chemistrysteps.com In base-catalyzed hydrolysis, also known as saponification, the ester is converted into a carboxylate salt, which is then neutralized to yield a carboxylic acid. masterorganicchemistry.com This process typically follows a two-step addition-elimination mechanism. masterorganicchemistry.com

The study of the hydrolysis of 6-bromo-2-naphthyl benzoate and its analogs provides valuable insights into reaction mechanisms. For instance, the hydrolysis of monobromo-2-naphthyl benzoate in a solution of ethanol, water, and potassium hydroxide (B78521) yields a bromonaphthol and benzoic acid. sci-hub.se The specific isomer, 1-bromo-2-naphthyl benzoate, has been shown to hydrolyze to 1-bromo-2-naphthol. sci-hub.se

The environment in which hydrolysis occurs significantly impacts the reaction. Studies on the solvolysis of various aryl chlorides and bromides in different solvent systems, such as ethanol-acetone, ethanol, and methanol (B129727), have been conducted to understand the influence of the solvent on reaction kinetics. rsc.org The rate of hydrolysis can be influenced by factors like the polarity of the solvent and the presence of neighboring functional groups. For example, neighboring hydroxyl groups can accelerate ester hydrolysis through intramolecular catalysis. gla.ac.uk

The mechanism of ester hydrolysis can sometimes deviate from the typical addition-elimination pathway. For instance, depending on the ester's structure, SN1 or SN2 mechanisms involving cleavage of the alkyl-oxygen bond can occur. chemistrysteps.comscribd.com Isotope labeling studies are a powerful tool to distinguish between these pathways. chemistrysteps.com

The following table provides a summary of conditions for the hydrolysis of related bromo-naphthyl compounds:

| Compound | Reagents and Conditions | Products | Reference |

| Monobromo-2-naphthyl benzoate | Ethanol, water, potassium hydroxide, reflux | Bromonaphthol, Benzoic acid | sci-hub.se |

| 2-Acetoxy-6-bromonaphthalene | Methanol, triethylamine, Pd(PPh₃)₂(OAc)₂ | Methyl 2-hydroxy-6-naphthoate | google.com |

Elucidation of Aromatic Substitution and Derivatization Patterns

The presence of the bromine atom and the ester group on the naphthalene ring of 6-bromo-2-naphthyl benzoate makes it a versatile substrate for studying aromatic substitution and derivatization reactions. The electron-withdrawing or -donating nature of substituents on the aromatic ring can significantly influence the rate and regioselectivity of these reactions. masterorganicchemistry.com

Bromination and Other Electrophilic Aromatic Substitutions:

The bromination of 2-naphthyl benzoate in glacial acetic acid has been shown to yield 1-bromo-2-naphthyl benzoate. sci-hub.se The position of bromination is influenced by the directing effects of the existing substituents. The benzoyloxy group is an ortho-, para-director, but in the case of 2-naphthyl benzoate, substitution occurs at the 1-position. sci-hub.se The study of electrophilic substitution on naphthol derivatives is crucial for understanding reactivity patterns. For example, the bromination of 2-naphthol typically yields 1-bromo-2-naphthol. sci-hub.se

Nucleophilic Aromatic Substitution:

The bromine atom on the naphthalene ring can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr). This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com While specific examples for 6-bromo-2-naphthyl benzoate are not prevalent, the general reactivity of aryl bromides allows for their conversion to a wide range of derivatives.

Derivatization Reactions:

Derivatization is a technique used to modify a compound to enhance its analytical detection or to create new molecules with desired properties. greyhoundchrom.com 6-Bromo-2-naphthyl benzoate can be derivatized through reactions involving either the ester group or the bromine atom. For example, hydrolysis of the ester yields 6-bromo-2-naphthol, which can then undergo further reactions. sci-hub.senih.gov This hydroxylated aromatic compound is a useful reagent in organic synthesis. biosynth.com

The following table outlines derivatization reactions of related compounds:

| Starting Material | Reagents and Conditions | Product | Reference |

| 2-Naphthyl benzoate | Bromine, glacial acetic acid, iron powder | 1-Bromo-2-naphthyl benzoate | sci-hub.se |

| 6-Bromo-2-naphthol | Acetic anhydride (B1165640), sodium acetate, toluene (B28343) | 2-Acetoxy-6-bromonaphthalene | google.com |

| 6-Bromo-2-naphthyl ketones | Sodium benzoate, fly ash-water catalyst | 6-Bromo-2-naphthacyl benzoates | niscpr.res.in |

Role in Catalysis and Ligand Design

Precursors for Naphthyl-Based Ligands in Organometallic Chemistry

Naphthyl-containing compounds are significant in the design of ligands for organometallic chemistry due to their rigid and extended aromatic structure. researchgate.net 6-Bromo-2-naphthyl benzoate can serve as a precursor for the synthesis of such ligands. The bromo- and ester functionalities provide handles for further chemical modifications.

For instance, the hydrolysis of 6-bromo-2-naphthyl benzoate would yield 6-bromo-2-naphthol. sci-hub.senih.gov This intermediate is a key starting material for various derivatives. orgsyn.orggoogle.comgoogle.comfardapaper.ir The hydroxyl group of 6-bromo-2-naphthol can be used to introduce other functional groups, and the bromine atom can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These transformations are essential for building the complex structures often required for effective ligands in catalysis.

The synthesis of mesogenic ligands, which are molecules that can form liquid crystal phases, has been reported from naphthyl derivatives. researchgate.net These ligands, when complexed with metal ions like Cu(II), can form metallomesogens with interesting phase transition behaviors. researchgate.net The general synthetic strategies employed for these naphthyl-based ligands could potentially be adapted using 6-bromo-2-naphthyl benzoate as a starting material.

Substrates for Novel Catalytic Transformations

6-Bromo-2-naphthyl benzoate is a suitable substrate for a variety of novel catalytic transformations, primarily leveraging the reactivity of the aryl bromide and the ester functional groups.

The bromine atom allows this compound to participate in numerous palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds. For example, aryl bromides can be coupled with various partners, including boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). The ester group is generally well-tolerated in these reactions, although transesterification can sometimes be a side reaction. nih.gov

Furthermore, the ester group itself can be the site of catalytic transformations. For instance, esters can be converted to amides under mild conditions using alkali metal amidoboranes. nih.gov This reaction proceeds through nucleophilic addition followed by elimination. nih.gov

The development of new catalytic methods often involves screening a range of substrates to demonstrate the scope and limitations of the new catalyst system. Aryl bromides like 6-bromo-2-naphthyl benzoate are common test substrates in these studies. For example, new methods for the conversion of aryl triflates to aryl bromides have been developed using palladium catalysis. nih.gov

The following table presents examples of catalytic transformations involving related bromo-naphthyl compounds:

| Substrate | Catalyst/Reagents | Product | Reaction Type | Reference |

| 6-Bromo-2-naphthol | Carbon monoxide, methanol, Pd(PPh₃)₂(OAc)₂ | Methyl 2-hydroxy-6-naphthoate | Carbonylation | google.com |

| 4-n-Butyl phenyltriflate | Bu₄NBr, Pd₂(dba)₃, ligand | 4-n-Butylbromobenzene | Halide Exchange | nih.gov |

| Methyl 6-bromo-2-naphthoate | Various coupling partners | Substituted naphthoates | Cross-coupling | sci-hub.se |

Future Research Trajectories and Interdisciplinary Perspectives

Development of Sustainable and Environmentally Benign Synthetic Routes

The chemical industry's shift towards green chemistry principles has put a spotlight on developing sustainable methods for synthesizing compounds like 6-Bromo-2-naphthyl benzoate (B1203000). tmv.ac.inkahedu.edu.in Traditional methods often involve hazardous reagents and generate significant waste. google.com Future research aims to address these issues by exploring greener alternatives.

One promising approach involves the use of less toxic and more environmentally friendly brominating agents. Systems like H₂O₂-HBr are being investigated as greener alternatives to conventional brominating agents for aromatic compounds. researchgate.net Additionally, the use of water as a solvent in organic reactions is a key area of green chemistry, and its application in the synthesis of 6-bromo-2-naphthol (B32079), a precursor to the title compound, is being explored. google.comresearchgate.netresearchgate.net Ultrasound-assisted synthesis has also been shown to be an efficient and greener method for preparing related bromo-naphthol derivatives. researchgate.net

Solventless reactions, or those conducted in non-toxic, recyclable solvents like ionic liquids or supercritical fluids, are also a major focus. tmv.ac.in These approaches not only reduce environmental impact but can also lead to higher yields and easier product isolation. The goal is to develop synthetic protocols that are not only efficient and high-yielding but also adhere to the principles of atom economy and waste minimization. tmv.ac.inkahedu.edu.in

Exploration of Novel Catalytic Transformations and C-H Functionalization Strategies

The functionalization of carbon-hydrogen (C-H) bonds is a transformative area in organic synthesis, offering a more direct and efficient way to create complex molecules. researchgate.netnih.govsnnu.edu.cn Research into the C-H functionalization of 6-Bromo-2-naphthyl benzoate and its precursors is a key area of future investigation. This includes exploring the use of transition metal catalysts, such as those based on rhodium and nickel, to selectively activate and functionalize specific C-H bonds within the naphthalene (B1677914) ring system. nih.govsnnu.edu.cn

Organocatalysis, which uses small organic molecules as catalysts, presents another exciting frontier. researchgate.net This approach can offer unique selectivity and is often more environmentally friendly than metal-based catalysis. The development of novel organocatalytic methods for the functionalization of 6-Bromo-2-naphthyl benzoate could lead to the synthesis of a wide range of new derivatives with unique properties.

Furthermore, the development of one-pot synthesis-functionalization strategies is gaining traction. These methods, which combine multiple reaction steps into a single operation, streamline the synthesis of complex molecules and reduce waste. nih.gov For instance, a one-pot approach could be developed to synthesize 6-Bromo-2-naphthyl benzoate and then immediately functionalize it through a catalytic C-H activation step.

Application of Advanced Spectroscopic Probes for In-situ Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimizing reaction conditions and maximizing yields. Advanced spectroscopic techniques are becoming indispensable tools for in-situ reaction monitoring. acs.org For reactions involving 6-Bromo-2-naphthyl benzoate, techniques like in-situ Infrared (IR) spectroscopy can provide real-time information about the formation of intermediates and products. liverpool.ac.ukmdpi.com

Fluorescent probes are another powerful tool for monitoring chemical processes. rsc.org The development of fluorescent probes that are sensitive to changes in the reaction environment could allow for the non-invasive, real-time tracking of reaction progress. rsc.org For example, pyrazoline derivatives are known for their solvatochromic properties, meaning their fluorescence changes with the polarity of the solvent, which could be harnessed to monitor reaction kinetics. researchgate.net

The integration of these advanced spectroscopic methods will provide a deeper understanding of the reaction mechanisms involved in the synthesis and transformation of 6-Bromo-2-naphthyl benzoate, enabling more precise control over the reaction outcomes.

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Design

The convergence of chemistry with artificial intelligence (AI) and machine learning (ML) is set to revolutionize the way new molecules are designed and synthesized. researchgate.netacs.orgnih.gov By analyzing vast datasets of chemical reactions, ML algorithms can predict the outcomes of new reactions, identify optimal reaction conditions, and even design novel molecules with desired properties. acs.org

In the context of 6-Bromo-2-naphthyl benzoate, AI and ML can be used to:

Predict the reactivity of different positions on the naphthalene ring, guiding the development of selective functionalization strategies.

Optimize reaction conditions for synthesis and catalytic transformations, leading to higher yields and purity.

Design new derivatives with specific electronic or photophysical properties for applications in materials science or as biological probes.

The use of quantitative structure-activity relationship (QSAR) models, a form of machine learning, can help in predicting the biological activity or other properties of newly designed 6-Bromo-2-naphthyl benzoate derivatives. nih.gov This predictive power can significantly accelerate the discovery and development of new functional molecules.

Emerging Roles in Niche Chemical Technologies and High-Performance Materials

The unique chemical structure of 6-Bromo-2-naphthyl benzoate, combining a naphthalene core with a benzoate group, makes it a promising building block for a variety of niche applications and high-performance materials.

Liquid Crystals: The rigid, aromatic structure of this compound suggests potential applications in the development of new liquid crystalline materials.

Organic Electronics: Naphthalene derivatives are known to have interesting electronic properties, and 6-Bromo-2-naphthyl benzoate could be explored as a component in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).

High-Performance Polymers: The bromo-functional group provides a handle for polymerization reactions, allowing for the incorporation of this rigid and potentially fluorescent moiety into polymer backbones to create materials with enhanced thermal stability, mechanical strength, or optical properties.

Molecular Probes and Sensors: The naphthyl group is a well-known fluorophore, and derivatives of 6-Bromo-2-naphthyl benzoate could be designed as fluorescent probes for sensing specific analytes or for imaging applications in biology. nsf.gov

Antifouling Agents: The search for environmentally friendly antifouling compounds is a significant area of research. mdpi.com The structural motifs present in 6-Bromo-2-naphthyl benzoate could be a starting point for the design of new, non-toxic antifouling agents.

The exploration of these emerging roles will require interdisciplinary collaboration between organic chemists, materials scientists, and engineers to fully realize the potential of 6-Bromo-2-naphthyl benzoate and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.